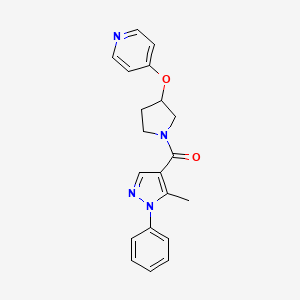
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a pyrazole ring, which is a prominent structural motif found in numerous pharmaceutically active compounds . Pyrazole-based derivatives have shown several biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (E)-1-(5-methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with hydrazine, hydroxylamine, guanidine and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine and pyrazolo[1,5-a]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques can provide valuable information about the structure of the compound.
Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, (E)-1-(5-methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with different nucleophiles to form a variety of heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the IR spectra of the products were free of a carbonyl function. In addition, one of the compounds exhibited an absorption band at 3425 cm−1 due to a NH function .
Scientific Research Applications
Synthesis and Structural Characterization
The research surrounding this compound and related derivatives primarily focuses on their synthesis and structural characterization. For instance, studies have synthesized analogues by condensing suitably substituted chalcones and isoniazid, which were then evaluated for their antimicrobial activity. These compounds, including variations like (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrated good antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012). Additionally, derivatives have been synthesized for various applications, including as low-cost emitters with large Stokes' shifts for optical properties studies, indicating a potential in material science applications (Volpi et al., 2017).
Antimicrobial Activity
Research has also focused on evaluating the antimicrobial efficacy of related compounds. Synthesized derivatives have shown significant antimicrobial activity, with some compounds containing methoxy groups exhibiting high activity. This suggests a potential for the development of new antimicrobial agents based on this chemical framework (Kumar et al., 2012).
Material Science and Optical Properties
One study focused on the synthesis of a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their characterization and optical properties. The absorption and fluorescence spectra indicated remarkable Stokes' shift ranges, suggesting applications in the development of luminescent materials (Volpi et al., 2017).
Crystallographic Analysis
Crystallographic and conformational analyses of related compounds have provided insights into their molecular structures. Studies involving X-ray diffraction and density functional theory (DFT) have revealed the physicochemical properties of these compounds, contributing to a deeper understanding of their potential applications in various fields (Huang et al., 2021).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For instance, some hydrazine-coupled pyrazoles were evaluated for their antileishmanial and antimalarial activities. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of one of the compounds .
Safety and Hazards
Future Directions
The future directions in the research of similar compounds could involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of new strategies to access these valuable structures is of interest .
properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-19(13-22-24(15)16-5-3-2-4-6-16)20(25)23-12-9-18(14-23)26-17-7-10-21-11-8-17/h2-8,10-11,13,18H,9,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSVNRVQGLGIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

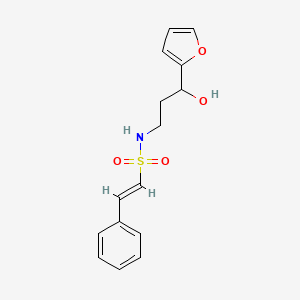

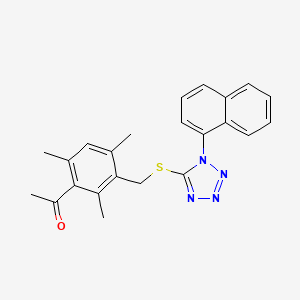
![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2576949.png)
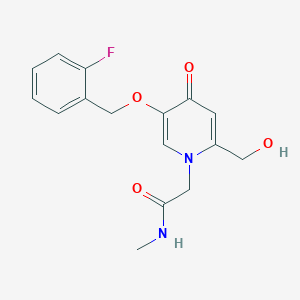
![N-(2-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2576952.png)
![5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2576953.png)
acetate](/img/structure/B2576954.png)
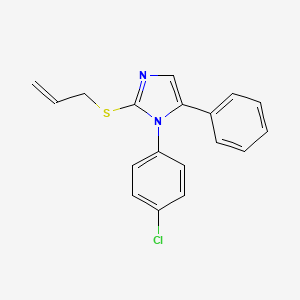
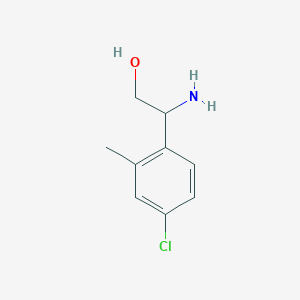
![N-(3,5-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2576963.png)
![3-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2576965.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2576966.png)
![2-Methyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B2576969.png)